molecular formula C16H24N2O4S B4544130 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide

Cat. No.: B4544130
M. Wt: 340.4 g/mol
InChI Key: HJZAZKXHVMRYTH-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the azepane ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the azepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyacetamide Moiety: The final step involves the reaction of the sulfonylated azepane with ethyl chloroacetate in the presence of a base to form the ethoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or sulfides.

    Substitution: The ethoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer activities. It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer. It may serve as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, the ethoxyacetamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of ethoxyacetamide.

    N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methylbenzamide: Contains a methylbenzamide group instead of ethoxyacetamide.

    N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Features a pyrrolidine carboxamide moiety.

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide is unique due to its specific combination of an azepane ring, sulfonyl group, and ethoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-2-22-13-16(19)17-14-7-9-15(10-8-14)23(20,21)18-11-5-3-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZAZKXHVMRYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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